2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-(7-methoxy-2-furo[2,3-b]quinolinyl)methanone is an organonitrogen heterocyclic compound, an organic heterotricyclic compound and an oxacycle.
Scientific Research Applications
Antimicrobial Activity
- Novel quinoline derivatives, including compounds with 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles, have been synthesized and shown to exhibit in vitro antimicrobial activity. This indicates potential applications in developing novel antimicrobial agents based on quinoline structures (Marganakop et al., 2022).
Antitumor Activity
- A study on 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents showed promising activity against various cancer lines. This suggests potential applications in cancer treatment, specifically targeting human lung adenocarcinoma (Mamedov et al., 2022).
Pharmacokinetics and Pharmacodynamics
- The compound 1-Methyl-4-[4-(7-chloro-4-quninolyl-[3-14C]-amino)-benzoyl]piperazine was prepared for evaluating its pharmacokinetic and pharmacodynamic properties, indicating its relevance in medicinal chemistry studies (Wang et al., 1995).
DNA Detection
- Benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine were synthesized and evaluated as potential fluorescent probes for DNA detection. This highlights their application in biochemical assays and molecular biology research (Perin et al., 2011).
Potential Inhibitors for Sorbitol Dehydrogenase
- Quinolines substituted with a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group were synthesized as potential inhibitors for sorbitol dehydrogenase, indicating their possible role in therapeutic applications (Depreux et al., 2000).
Antiproliferative Study
- The novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and studied for their antiproliferative effects, suggesting their potential as cancer treatment agents (Harishkumar et al., 2018).
properties
Product Name |
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline |
---|---|
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxyfuro[2,3-b]quinolin-2-yl)methanone |
InChI |
InChI=1S/C25H23N3O5/c1-30-19-4-3-17-11-18-12-23(33-24(18)26-20(17)13-19)25(29)28-8-6-27(7-9-28)14-16-2-5-21-22(10-16)32-15-31-21/h2-5,10-13H,6-9,14-15H2,1H3 |
InChI Key |
XTOZKKUNDNLAQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=C(O3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=C(O3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.